molecular formula C21H20ClNO5S2 B2688730 2-(4-chlorophenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide CAS No. 946242-26-8

2-(4-chlorophenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2688730
CAS RN: 946242-26-8
M. Wt: 465.96
InChI Key: DUSWPMXYGWCDNS-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H20ClNO5S2 and its molecular weight is 465.96. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research into the synthesis of thiazoles and their derivatives, including compounds related to "2-(4-chlorophenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide," has shown antimicrobial potential. These derivatives were tested for in vitro antimicrobial activity against bacterial and fungal strains, demonstrating the compound's utility in developing new antimicrobial agents (Wardkhan et al., 2008).

Antibacterial and Anti-enzymatic Potential

A study on the synthesis and pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, including structures related to the compound , highlighted their antibacterial and anti-enzymatic potential. These findings support the compound's relevance in the development of new antibacterial agents with multifunctional moieties (Nafeesa et al., 2017).

Environmental Degradation Studies

Investigations into the degradation of chloroacetamide herbicides in environmental settings provide insights into the breakdown and persistence of related compounds, including "2-(4-chlorophenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide." Such studies are crucial for understanding the environmental impact and behavior of these chemicals (Graham et al., 1999).

Synthesis and Characterization

Research on the synthesis and characterization of phenoxy amide derivatives, including the synthesis of new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide, is relevant for understanding the chemical behavior and potential applications of "2-(4-chlorophenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide" in various scientific fields (Wang et al., 2011).

Effects on Learning and Memory

A specific study explored the synthesis of a compound structurally similar to "2-(4-chlorophenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide" and its effects on learning and memory in mice. This research indicates potential neurological implications and benefits of related compounds (Jiang Jing-ai, 2006).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5S2/c1-27-16-8-10-18(11-9-16)30(25,26)20(19-3-2-12-29-19)13-23-21(24)14-28-17-6-4-15(22)5-7-17/h2-12,20H,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSWPMXYGWCDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide

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